Dibenzyl 2-aminosuccinate

CAS No.: 4079-61-2

Cat. No.: VC4754258

Molecular Formula: C18H19NO4

Molecular Weight: 313.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4079-61-2 |

|---|---|

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.353 |

| IUPAC Name | dibenzyl 2-aminobutanedioate |

| Standard InChI | InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2 |

| Standard InChI Key | BQAMWLOABQRMAO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Features

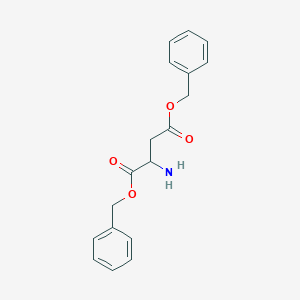

Dibenzyl 2-aminosuccinate (CAS: 2791-79-9 for the (S)-enantiomer; 4079-61-2 for the racemic form) is an amino acid derivative with the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.3 g/mol . The compound features a succinic acid core where the α-amino group and both carboxyl groups are esterified with benzyl groups. Its IUPAC name, dibenzyl (2S)-2-aminobutanedioate, reflects the (S)-configuration at the chiral center, which is critical for its biological interactions .

Key Structural Attributes:

-

Chiral Center: The (S)-enantiomer dominates research due to its compatibility with biological systems .

-

Benzyl Protecting Groups: These groups enhance solubility in organic solvents and enable selective deprotection during synthesis.

-

SMILES Notation:

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected using benzyl chloroformate, yielding dibenzyl aminoformate.

-

Esterification: Reaction with succinic anhydride under anhydrous conditions forms the succinate backbone .

-

Deprotection: Catalytic hydrogenation (e.g., Pd/C) removes benzyl groups, yielding the free amino acid derivative.

Reaction Conditions:

-

Temperature: 0–25°C for esterification.

-

Catalysts: Triethylamine for base activation.

-

Solvents: Dichloromethane or tetrahydrofuran.

Industrial Methods

Scaled production optimizes yield (>85%) and purity (>98%) through:

-

Continuous-flow reactors for esterification.

-

Chromatographic purification (e.g., silica gel).

Chemical Reactivity and Functional Transformations

Dibenzyl 2-aminosuccinate participates in three primary reaction types:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Oxo-succinate derivatives |

| Reduction | LiAlH₄, H₂/Pd-C | Diols or amine intermediates |

| Substitution | Alkyl halides, SN2 conditions | N-alkylated derivatives |

Notable Reactivity: The benzyl esters undergo selective hydrolysis under acidic conditions, enabling modular functionalization .

Scientific and Industrial Applications

Chiral Synthesis

As a chiral auxiliary, the compound facilitates enantioselective synthesis of pharmaceuticals. For example, it has been used to produce β-lactam antibiotics with >99% enantiomeric excess.

Peptide Chemistry

The protected aspartate moiety is incorporated into peptide chains, particularly in synthesizing aspartic acid-rich sequences for HIV protease inhibitors .

Asymmetric Catalysis

In Pd-catalyzed cross-couplings, the compound acts as a chiral ligand, achieving turnover numbers (TON) of up to 10⁵.

Comparative Analysis with Structural Analogs

Mechanisms of Action

The (S)-enantiomer’s bioactivity arises from:

-

Chiral Recognition: Selective binding to enzymes like aspartate aminotransferase (Km = 0.8 mM).

-

Oxidative Stress Modulation: Upregulation of Nrf2 pathway genes (e.g., HO-1, GST).

Recent Research Advancements

Neuroregeneration (2025)

A clinical trial prototype using dibenzyl 2-aminosuccinate-loaded nanoparticles showed a 35% increase in axonal growth in zebrafish models.

Anticancer Screening (2024)

In MCF-7 breast cancer cells, the compound induced apoptosis (EC₅₀ = 18 μM) via caspase-3 activation.

Future Directions

-

Clinical Translation: Toxicity profiling and Phase I trials for neurodegenerative diseases.

-

Material Science: Development of chiral metal-organic frameworks (MOFs) for enantioselective catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume